Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-
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Overview
Description
Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy-: is an organic compound with the molecular formula C15H16 and a molecular weight of 196.2875 g/mol . . It consists of a propane backbone with two benzene rings attached at the 1 and 3 positions, each substituted with methoxy groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy- typically involves the reaction of benzene derivatives with propylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy- can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology: In biological research, this compound can be used as a model compound to study the effects of aromatic hydrocarbons on biological systems .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials that require aromatic building blocks .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups on the benzene rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Diphenylpropane: Similar structure but without methoxy groups.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Similar structure with a methyl group instead of methoxy groups.
Uniqueness: Benzene, 1,1’-(1,3-propanediyl)bis[3,4-dimethoxy- is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
52247-01-5 |
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Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3 |
InChI Key |
BTPCENBVHBOHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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